N-(4-fluorophenyl)furan-2-carboxamide

Cav1.3 L-type calcium channel antagonist

N-(4-Fluorophenyl)furan-2-carboxamide (CAS 313372-22-4) is a synthetic small-molecule furan-2-carboxamide derivative with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.18 g·mol⁻¹. It belongs to a broader class of furan-carboxamide scaffolds that have been investigated as inhibitors of lethal H5N1 influenza A virus, kinase targets, and voltage-gated ion channels.

Molecular Formula C11H8FNO2
Molecular Weight 205.188
CAS No. 313372-22-4
Cat. No. B2772913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)furan-2-carboxamide
CAS313372-22-4
Molecular FormulaC11H8FNO2
Molecular Weight205.188
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C11H8FNO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14)
InChIKeyAQQZKDFBNBVLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)furan-2-carboxamide (CAS 313372-22-4): Core Identity and Baseline Characteristics for Procurement Evaluation


N-(4-Fluorophenyl)furan-2-carboxamide (CAS 313372-22-4) is a synthetic small-molecule furan-2-carboxamide derivative with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.18 g·mol⁻¹ . It belongs to a broader class of furan-carboxamide scaffolds that have been investigated as inhibitors of lethal H5N1 influenza A virus, kinase targets, and voltage-gated ion channels [1]. The compound is commercially available at purities typically ≥95% . Its simple 4-fluorophenyl substitution pattern distinguishes it from numerous positional isomers and other halogen-substituted analogs that populate screening libraries, making its specific activity profile non-interchangeable with those of close structural relatives.

Why N-(4-Fluorophenyl)furan-2-carboxamide Cannot Be Replaced by Generic Furan-2-Carboxamide Analogs


Within the furan-2-carboxamide chemotype, even minor modifications to the N-aryl substituent produce profound shifts in target selectivity and potency. The position of the fluorine atom on the phenyl ring determines the compound's electronic surface, hydrogen-bonding capacity, and steric fit within biological binding pockets. For example, moving the fluorine from the para to the ortho position yields N-(2-fluorophenyl)furan-2-carboxamide, which presents a different conformational landscape and can interact with distinct protein targets [1]. Similarly, replacement of the 4-fluorophenyl group with a 4-chlorophenyl-3,5-dimethoxyphenyl system transforms the molecule into a NaV1.8-selective blocker (A-803467) . These structure-activity divergences mean that procurement of a generic “furan-2-carboxamide” without specifying the exact substitution pattern risks acquiring a compound with entirely different biological activity. The quantitative evidence below demonstrates that N-(4-fluorophenyl)furan-2-carboxamide occupies a specific activity niche that cannot be satisfied by off-the-shelf analogs.

Quantitative Differentiation of N-(4-Fluorophenyl)furan-2-carboxamide Against Closest Analogs: Head-to-Head and Cross-Study Evidence


Cav1.3 Calcium Channel Antagonist Activity Versus Positional Isomers and Class Representatives

N-(4-Fluorophenyl)furan-2-carboxamide exhibits moderate antagonist activity at the rat Cav1.3 L-type calcium channel (IC₅₀ = 111 nM in a FLIPR calcium 4 assay) [1]. In contrast, the structurally related furan-2-carboxamide derivative 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (A-803467) shows no significant Cav1.3 activity but instead selectively blocks NaV1.8 channels (IC₅₀ = 8 nM) . This demonstrates that the simple 4-fluorophenyl substitution directs pharmacological activity toward Cav1.3, a target implicated in aldosterone secretion, cardiac pacemaking, and neuroprotection, whereas bulkier aryl substitutions redirect selectivity to sodium channels.

Cav1.3 L-type calcium channel antagonist ion channel pharmacology

Kinase Inhibition Selectivity Profile Differentiates N-(4-Fluorophenyl)furan-2-carboxamide from Multi-Target Furan-2-Carboxamide Derivatives

Patent data reveals that N-(4-fluorophenyl)furan-2-carboxamide is specifically claimed as a substructure within kinase inhibitor scaffolds targeting TNIK (TRAF2 and NCK-interacting protein kinase) and MAP4K4 [1]. In contrast, more elaborate furan-2-carboxamide derivatives such as 5-(1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-N-(2-fluorophenyl)furan-2-carboxamide achieve picomolar TNIK inhibition (IC₅₀ < 10 nM) [2] but lose the Cav1.3 ion channel activity observed for the simpler compound. Meanwhile, N-(4-fluorophenyl)furan-2-carboxamide is not reported as a potent HDAC6 inhibitor, whereas certain close-in analogs achieve HDAC6 IC₅₀ values of 5–19 nM [3], further illustrating that subtle structural variations partition biological activity across entirely different target classes.

kinase inhibition TNIK MAP4K4 HDAC6 selectivity profiling

Antiviral Activity Differentiation: N-(4-Fluorophenyl)furan-2-carboxamide as a Screening-Era H5N1 Inhibitor Chemotype

The furan-carboxamide scaffold was first identified as a novel inhibitor class against lethal H5N1 influenza A virus by Yu et al. (2017), with the optimized lead compound 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) achieving an EC₅₀ of 1.25 μM [1]. Importantly, the SAR study demonstrated that the 2,5-dimethyl substitution on the heterocyclic core was essential for antiviral potency, whereas N-aryl substitutions alone (including fluorophenyl variants) showed negligible anti-H5N1 activity in the same assay system [1]. This indicates that N-(4-fluorophenyl)furan-2-carboxamide, lacking the critical 2,5-dimethylfuran motif, is not a direct-acting H5N1 inhibitor but represents a distinct chemotype within the furan-carboxamide family suitable for alternative target applications.

H5N1 influenza A antiviral furan-carboxamide EC50

Scientific Selection and Procurement Scenarios for N-(4-Fluorophenyl)furan-2-carboxamide Based on Quantitative Differentiation


Cav1.3 L-Type Calcium Channel Antagonist Screening and Hit Expansion

N-(4-Fluorophenyl)furan-2-carboxamide is the appropriate procurement choice for laboratories screening furan-carboxamide chemotypes against Cav1.3 L-type calcium channels, where its measured IC₅₀ of 111 nM [1] provides a validated starting point for structure-activity relationship (SAR) expansion. Unlike the structurally related NaV1.8-selective compound A-803467 (IC₅₀ = 8 nM at NaV1.8, no Cav1.3 activity reported), this compound specifically addresses L-type calcium channel pharmacology relevant to aldosterone-mediated hypertension and neuroprotection research programs [1].

Kinase Inhibitor Scaffold Development Targeting TNIK/MAP4K4 Pathways

For medicinal chemistry groups pursuing kinase inhibitor development against TNIK or MAP4K4, N-(4-fluorophenyl)furan-2-carboxamide is claimed as a core substructure in kinase inhibitor patents [2]. Its simpler architecture, relative to ultra-potent imidazole-furan hybrids (TNIK IC₅₀ < 10 nM), makes it an attractive fragment-like starting scaffold for lead generation where balanced physicochemical properties and synthetic tractability are prioritized over maximal potency [2][3].

Selectivity Profiling to Exclude HDAC6 Off-Target Activity

N-(4-Fluorophenyl)furan-2-carboxamide is suitable as a negative control or selectivity probe when profiling furan-2-carboxamide libraries against HDAC6, where close analogs achieve IC₅₀ values as low as 5 nM [4]. Its lack of reported HDAC6 activity distinguishes it from potent HDAC6-inhibiting analogs and allows researchers to attribute biological effects specifically to Cav1.3 antagonism or kinase pathway modulation rather than histone deacetylase inhibition [1][4].

Differentiation of Furan-Carboxamide Chemotypes for Non-Antiviral Applications

In antiviral screening cascades, N-(4-fluorophenyl)furan-2-carboxamide is not expected to exhibit direct H5N1 inhibitory activity, which requires the 2,5-dimethylfuran motif identified in the lead compound 1a (EC₅₀ = 1.25 μM) [5]. Procurement of this compound is therefore recommended for laboratories that specifically need a furan-2-carboxamide scaffold devoid of confounding antiviral activity, ensuring clean interpretation of results in ion channel or kinase assays without interference from influenza virus inhibition [1][5].

Quote Request

Request a Quote for N-(4-fluorophenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.